molecular formula C12H24N2O2 B13161070 5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid

5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid

Cat. No.: B13161070
M. Wt: 228.33 g/mol
InChI Key: ZWZUFPLCDDJNCD-UHFFFAOYSA-N
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Description

5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Bis(propan-2-yl)amino Group: This step involves the introduction of the bis(propan-2-yl)amino group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions.

    Carboxylation: The final step involves the introduction of the carboxylic acid group onto the piperidine ring. This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar structure but without the bis(propan-2-yl)amino and carboxylic acid groups.

    Piperidine-3-carboxylic acid: Similar but lacks the bis(propan-2-yl)amino group.

    Bis(propan-2-yl)amino derivatives: Compounds with the bis(propan-2-yl)amino group but different core structures.

Uniqueness

5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid is unique due to the presence of both the bis(propan-2-yl)amino group and the carboxylic acid group on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

5-[di(propan-2-yl)amino]piperidine-3-carboxylic acid

InChI

InChI=1S/C12H24N2O2/c1-8(2)14(9(3)4)11-5-10(12(15)16)6-13-7-11/h8-11,13H,5-7H2,1-4H3,(H,15,16)

InChI Key

ZWZUFPLCDDJNCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CC(CNC1)C(=O)O)C(C)C

Origin of Product

United States

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